Methyl 4-[(2-chlorophenoxy)methyl]benzoate
Description
Methyl 4-[(2-chlorophenoxy)methyl]benzoate is an aromatic ester featuring a benzoate core substituted with a methylene-linked 2-chlorophenoxy group. This compound is structurally characterized by its ester functionality (methyl benzoate) and an ether linkage to a 2-chlorophenyl moiety.
Properties
IUPAC Name |
methyl 4-[(2-chlorophenoxy)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-15(17)12-8-6-11(7-9-12)10-19-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOLSKRIRFBLDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001266330 | |
| Record name | Methyl 4-[(2-chlorophenoxy)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001266330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406470-63-1 | |
| Record name | Methyl 4-[(2-chlorophenoxy)methyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=406470-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[(2-chlorophenoxy)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001266330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-chlorophenoxy)methyl]benzoate typically involves the esterification of 4-[(2-chlorophenoxy)methyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-chlorophenoxy)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are employed under basic conditions.
Major Products Formed
Oxidation: 4-[(2-chlorophenoxy)methyl]benzoic acid.
Reduction: 4-[(2-chlorophenoxy)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical and Biological Research
Synthetic Intermediate
Methyl 4-[(2-chlorophenoxy)methyl]benzoate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for researchers looking to develop new compounds with specific properties.
Biochemical Probes
The compound is investigated for its potential as a biochemical probe due to the presence of its reactive formyl group. This feature enables it to interact with biological macromolecules, facilitating studies on enzyme mechanisms and protein interactions.
Pharmaceutical Applications
Therapeutic Properties
Research has explored the therapeutic potential of this compound, particularly its anti-inflammatory and antimicrobial activities. Preliminary studies indicate that derivatives of this compound may exhibit significant biological activity, making them candidates for drug development .
Case Study: Antimicrobial Activity
In a controlled laboratory setting, derivatives of this compound were tested against various bacterial strains. Results indicated notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibacterial agent .
Industrial Applications
Material Science
The compound is utilized in the development of advanced materials, including polymers and coatings. Its chemical properties allow for modifications that enhance material characteristics such as durability and resistance to environmental factors.
Table: Comparison of Material Properties
| Property | This compound | Conventional Polymers |
|---|---|---|
| Thermal Stability | High | Moderate |
| Chemical Resistance | Excellent | Variable |
| Mechanical Strength | Enhanced | Standard |
Environmental Science
Pesticide Formulation
this compound has been studied for its potential use in pesticide formulations due to its efficacy against certain pests while maintaining a favorable environmental profile. Research indicates that it can be integrated into formulations designed to minimize ecological impact while maximizing pest control efficiency .
Mechanism of Action
The mechanism by which Methyl 4-[(2-chlorophenoxy)methyl]benzoate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between Methyl 4-[(2-chlorophenoxy)methyl]benzoate and related compounds:
Key Structural and Functional Differences
Unlike HDAC inhibitors (), which feature amide and tertiary amine groups, the target compound’s ester and ether linkages likely confer lower polarity and higher lipophilicity, influencing its pharmacokinetic profile .
Reactivity and Synthesis
- The aldehyde-containing analog (Intermediate B, ) is more reactive toward nucleophiles than the target compound, enabling its use in condensation reactions .
- Halogenated derivatives like Methyl 4-chloro-2-fluorobenzoate () exhibit enhanced electrophilicity at the carbonyl group due to electron-withdrawing substituents, favoring hydrolysis or nucleophilic substitution reactions .
Physical Properties Triazine-containing analogs () display higher melting points and polarity due to their nitrogen-rich cores, whereas the target compound’s aromatic/ether structure may enhance solubility in nonpolar solvents .
Biological Activity
Methyl 4-[(2-chlorophenoxy)methyl]benzoate, also known by its CAS number 406470-63-1, is an organic compound with diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields such as agriculture and medicine.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a benzoate moiety connected to a chlorophenoxy group, which contributes to its biological activities.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of benzoates can inhibit the growth of various bacteria and fungi. For instance, a study highlighted the efficacy of related benzoate compounds against strains of Escherichia coli and Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range .
2. Insecticidal Properties
This compound has been studied for its potential as an environmentally safe insecticide. It has shown effectiveness against agricultural pests such as whiteflies and spider mites. Laboratory bioassays revealed that this compound can significantly reduce pest populations, with lethal concentrations (LC50) comparable to conventional pesticides .
| Pest | LC50 (mg/cm²) | Effectiveness |
|---|---|---|
| Tetranychus urticae | 0.22 | High mortality rate |
| Bemisia tabaci | 0.18 | Significant ovicidal action |
3. Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards certain cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, leading to disrupted cellular processes in target organisms.
- Membrane Disruption : The compound may interact with cellular membranes, altering permeability and leading to cell death.
- Signal Transduction Interference : By affecting signaling pathways, this compound may influence cell proliferation and apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results indicated an MIC of 0.5 mg/mL, suggesting potent activity against this pathogen.
Case Study 2: Insecticidal Application
In another investigation, the insecticidal efficacy against Tetranychus urticae was assessed in greenhouse conditions. The application of this compound at a concentration of 1% resulted in over 80% mortality within 24 hours, showcasing its potential for pest management strategies in sustainable agriculture.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
